Flumethasone Pivalate
Description
Contextualization within Glucocorticoid Pharmacology
Flumethasone (B526066) pivalate (B1233124) is classified as a moderately potent, difluorinated corticosteroid ester. drugbank.comchemicalbook.com As a member of the glucocorticoid class, its research is rooted in understanding its interaction with the glucocorticoid system. It functions as a glucocorticoid receptor agonist. drugbank.comaxonmedchem.comscientificlabs.co.uk This interaction is central to its mechanism of action; the flumethasone pivalate-receptor complex translocates to the cell nucleus, where it modulates the expression of specific genes. drugbank.comscientificlabs.co.uk This process leads to a variety of genetic activations and repressions that produce its characteristic pharmacological effects. drugbank.comscientificlabs.co.uk
The primary effects studied are its anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties. drugbank.comaxonmedchem.commedchemexpress.com The pivalate ester form is noted for concentrating the compound's anti-inflammatory action at the site of application, which results in a prompt reduction in inflammation, exudation, and itching in research models. drugbank.comchemicalbook.comendodocuments.com
The molecular basis for its anti-inflammatory action is a key area of study. Research suggests it involves proteins known as lipocortins, which are phospholipase A2 inhibitory proteins. drugbank.comscientificlabs.co.uk By inhibiting phospholipase A2, this compound effectively controls the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the inhibition of their precursor, arachidonic acid. drugbank.comscientificlabs.co.uk
Furthermore, research delves into its immunosuppressive activities. This compound has been shown to suppress the immune system by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, causing lymphocytopenia (a reduction in a type of white blood cell), and interfering with the binding of antigens to antibodies. drugbank.comscientificlabs.co.ukncats.io In circulation, it binds to plasma transcortin, and its activity is present when it is in its unbound form. drugbank.comncats.io
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C27H36F2O6 | sigmaaldrich.comwikipedia.orgdcchemicals.com |
| Molecular Weight | 494.57 g/mol | sigmaaldrich.comwikipedia.org |
| CAS Number | 2002-29-1 | sigmaaldrich.comwikipedia.org |
| Appearance | White or almost white, crystalline powder | chemicalbook.com |
| Solubility | Soluble in DMSO and Ethanol. Sparingly soluble in dioxane, slightly soluble in ethanol, and practically insoluble in water. | axonmedchem.comscientificlabs.co.ukendodocuments.com |
| Class | Synthetic Glucocorticoid Corticosteroid | medchemexpress.comwikipedia.org |
Overview of Primary Research Avenues for this compound
Research on this compound has been pursued across several scientific domains, primarily focusing on its therapeutic potential and physiological effects.
Dermatological Research: A significant body of research has investigated this compound's application in models of inflammatory skin conditions. It is frequently studied for its effects on contact dermatitis, atopic dermatitis, eczema, and psoriasis. drugbank.com In a comparative study, the efficacy of a combination cream containing this compound and clioquinol (B1669181) was evaluated against a cream containing betamethasone (B1666872) dipropionate, clotrimazole, and gentamicin (B1671437) sulphate. nih.gov The study, conducted over 28 days, assessed the reduction in signs and symptoms of corticosteroid-responsive dermatoses. nih.gov
Table 2: Comparative Efficacy in Dermatological Research
| Treatment Group | Improvement in Signs/Symptoms (at last valid visit) | Patients with Complete Cure or Excellent Response |
| Betamethasone dipropionate/clotrimazole/gentamicin sulphate | 82% | 61% (19 of 31) |
| This compound/clioquinol | 68% | 45% (15 of 33) |
Source: Adapted from a comparative clinical trial. nih.gov
Otological Research: this compound, often in combination with the antimicrobial agent clioquinol, has been a subject of otological research, particularly for external ear conditions like otitis externa and otomycosis. medsafe.govt.nzhres.ca However, this research has also uncovered significant findings regarding ototoxicity, or damage to the inner ear. europeanreview.org An experimental study using guinea pigs investigated the ototoxic potential of a combination product containing this compound and clioquinol. nih.gov The study found that the preparation caused a significant inflammatory reaction and hearing loss, suggesting ototoxic effects, which were attributed primarily to the clioquinol component despite the presence of the anti-inflammatory flumethasone. nih.gov
Biochemical and Analytical Studies: this compound is utilized in basic scientific research to explore fundamental biological processes. It is employed in studies focusing on adrenocortical suppression, its binding characteristics to the plasma protein transcortin, and its effects on skin structure, such as cutaneous atrophy. scientificlabs.co.ukdcchemicals.commybiosource.com In the field of analytical chemistry, various methods have been developed for its detection and quantification. These include novel UV-spectrophotometric techniques and ultra-high-performance liquid chromatography (UHPLC), which are crucial for analyzing the compound in binary mixtures and pharmaceutical formulations without prior separation. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMHDSINXPDHB-OJAGFMMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flumethasone Pivalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.07e-02 g/L | |
| Record name | Flumethasone Pivalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2002-29-1 | |
| Record name | Flumethasone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethasone pivalate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumetasone 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMETHASONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flumethasone Pivalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C (base only) | |
| Record name | Flumethasone Pivalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Research of Flumethasone Pivalate Action
Glucocorticoid Receptor Agonism by Flumethasone (B526066) Pivalate (B1233124)
The fundamental action of Flumethasone pivalate is initiated by its binding to and activation of the glucocorticoid receptor (GR), a protein that is part of the nuclear receptor superfamily of ligand-dependent transcription factors. nih.gov
In its inactive state, the glucocorticoid receptor resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (hsp90) and hsp70. youtube.comatsjournals.org This chaperone complex maintains the receptor in a specific conformation that is optimal for high-affinity hormone binding. nih.govoup.com
The binding of the ligand induces a conformational change in the receptor, a crucial step for activation. nih.govfrontiersin.org This alteration in shape is allosterically communicated to other domains of the receptor, preparing it for the subsequent steps of its action. acs.org
Table 1: Relative Receptor Binding Affinities (RRA) of Various Corticosteroids
| Corticosteroid | Relative Receptor Affinity (RRA)* |
|---|---|
| Dexamethasone (B1670325) | 100 |
| Flunisolide | 180 - 190 |
| Triamcinolone Acetonide | 233 |
| Budesonide | 935 |
| Beclomethasone-17-monopropionate | 1345 |
| Fluticasone (B1203827) Propionate (B1217596) | 1775 - 1800 |
| Mometasone (B142194) Furoate | 2100 - 2200 |
| Fluticasone Furoate | 2989 |
*Relative to Dexamethasone = 100. Data compiled from multiple sources. researchgate.netnih.gov Note: The RRA for this compound is not specified in the provided results.
Upon binding of this compound, the chaperone proteins, particularly hsp90, are released. youtube.comatsjournals.org This dissociation unmasks nuclear localization signals (NLS) on the glucocorticoid receptor. nih.govatsjournals.org The now-activated ligand-receptor complex rapidly translocates from the cytoplasm into the nucleus. youtube.comeur.nluconn.edu
This translocation is an active process, facilitated by importin proteins that recognize the NLS and mediate transport through the nuclear pore complex. uconn.edu Once inside the nucleus, the this compound-GR complex can directly or indirectly interact with DNA to regulate gene expression. eur.nlfrontiersin.org The receptor typically binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govnih.gov
Genomic Mechanisms of this compound Action
The primary mechanism by which glucocorticoids like this compound exert their effects is through the modulation of gene transcription, a process known as genomic action. nih.govnih.gov This can involve either the activation (transactivation) or repression (transrepression) of specific genes. nih.gov
Transactivation occurs when the this compound-GR complex, often as a dimer, binds directly to GREs on the DNA. nih.govnih.gov This binding event recruits coactivator proteins, which possess histone acetyltransferase (HAT) activity. atsjournals.org The acetylation of histones leads to a more relaxed chromatin structure, making the DNA more accessible for transcription by RNA polymerase II and ultimately increasing the expression of the target gene. atsjournals.org
A key component of the anti-inflammatory effect of this compound is the transactivation of genes that encode anti-inflammatory proteins.
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Glucocorticoids are known to increase the expression of MKP-1. nih.gov This enzyme plays a crucial role in dephosphorylating and thus deactivating mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in inflammatory signaling pathways. nih.govmdpi.com By upregulating MKP-1, glucocorticoids effectively suppress these pro-inflammatory cascades. nih.gov
Glucocorticoid-induced leucine (B10760876) zipper (GILZ): This protein is rapidly and widely induced by glucocorticoids in various immune cells. mdpi.comnih.govfrontiersin.org GILZ mediates many of the anti-inflammatory and immunosuppressive effects of glucocorticoids by interfering with pro-inflammatory signaling pathways, notably by inhibiting the transcription factor nuclear factor-κB (NF-κB). ashpublications.orgfrontiersin.org
Inhibitor of kappa B (IκB): Glucocorticoids can also increase the transcription of the gene for IκBα. nih.gov IκB proteins bind to NF-κB in the cytoplasm, keeping it in an inactive state. By increasing the synthesis of IκB, glucocorticoids enhance the sequestration of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov
Perhaps more critical to the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. nih.govatsjournals.org This transrepression is primarily achieved through protein-protein interactions between the activated GR and other transcription factors. nih.gov
The this compound-activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.govatsjournals.orgnhs-lc-biotin.com This "tethering" mechanism does not require the GR to bind directly to DNA. Instead, the GR interferes with the ability of NF-κB and AP-1 to recruit the necessary coactivators to initiate the transcription of genes for cytokines, chemokines, and adhesion molecules that drive the inflammatory response. atsjournals.orgresearchgate.net This direct inhibition of inflammatory transcription factors is a central pillar of the anti-inflammatory efficacy of glucocorticoids. nih.gov
Transcriptional Transrepression Mechanisms
Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)
A central mechanism of this compound's anti-inflammatory activity is its ability to interfere with the function of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.netwikipedia.org These transcription factors are pivotal in orchestrating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.gov
The activated Glucocorticoid Receptor (GR) can inhibit NF-κB activity through several mechanisms. One primary method is the induction of IκBα synthesis, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. nih.gov Additionally, the activated GR can directly interact with the p65 subunit of NF-κB, a process known as "tethering," which inhibits its transcriptional activity without direct DNA binding by the GR. wikipedia.orgnih.gov This protein-protein interaction effectively represses the expression of NF-κB-dependent inflammatory genes. wikipedia.org
Similarly, this compound can suppress the activity of AP-1. The GR can physically interact with components of the AP-1 complex, such as c-Fos and c-Jun, thereby inhibiting their ability to drive the transcription of inflammatory genes. researchgate.netwikipedia.org This mutual transrepression between the GR and AP-1 is a critical component of the anti-inflammatory effects of glucocorticoids. wikipedia.org
| Transcription Factor | Mechanism of Inhibition by Activated Glucocorticoid Receptor (GR) | Reference |
| NF-κB | Induction of IκBα synthesis, leading to cytoplasmic sequestration. | nih.gov |
| Direct protein-protein interaction (tethering) with the p65 subunit, inhibiting transcriptional activity. | wikipedia.orgnih.gov | |
| AP-1 | Direct protein-protein interaction with c-Fos/c-Jun components, leading to mutual transrepression. | researchgate.netwikipedia.org |
Dissociation of Transactivation and Transrepression in Therapeutic Efficacy Research
The molecular actions of the glucocorticoid receptor, once activated by a ligand like this compound, can be broadly categorized into two distinct mechanisms: transactivation and transrepression. researchgate.netpnas.org
Transactivation: In this process, the GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of gene transcription. researchgate.netnih.gov Transactivation is responsible for the expression of various anti-inflammatory proteins, but it is also linked to many of the metabolic side effects associated with glucocorticoid therapy. researchgate.netpnas.org
Transrepression: This mechanism involves the GR monomer interfering with other signaling pathways without directly binding to DNA. researchgate.netwikipedia.org As described in the previous section, the activated GR can "tether" to transcription factors like NF-κB and AP-1, repressing their activity. pnas.org This process leads to the downregulation of pro-inflammatory genes and is considered the primary driver of the anti-inflammatory effects of glucocorticoids. researchgate.netpnas.org
Research has focused on developing "dissociated" glucocorticoid receptor agonists that selectively favor transrepression over transactivation. The goal is to retain the potent anti-inflammatory benefits (mediated by transrepression) while minimizing the side effects (largely mediated by transactivation). pnas.org This separation of therapeutic effects from adverse effects is a key goal in modern glucocorticoid research. researchgate.netpnas.org
| Mechanism | GR Activity | Primary Molecular Interaction | Consequence on Gene Expression | Associated Clinical Effect |
| Transactivation | Dimer binds to GREs | GR-DNA | Upregulation of target genes | Anti-inflammatory effects and metabolic side effects |
| Transrepression | Monomer tethers to transcription factors | GR-Protein (e.g., NF-κB, AP-1) | Downregulation of pro-inflammatory genes | Primary anti-inflammatory effects |
Non-Genomic Mechanisms and Rapid Cellular Responses to this compound
Beyond the classical genomic mechanisms that involve gene transcription and protein synthesis, glucocorticoids like this compound can elicit rapid cellular responses through non-genomic pathways. nih.govnih.gov These effects occur within minutes, too quickly to be explained by changes in gene expression, and are mediated by different mechanisms. nih.gov
These rapid actions can involve:
Physicochemical interactions with cellular membranes: The lipophilic nature of corticosteroids allows them to interact with and alter the properties of cell membranes. bohrium.com
Cytosolic GR-mediated effects: The activated GR can interact with various signaling molecules in the cytoplasm, influencing their activity without entering the nucleus. nih.gov For instance, glucocorticoids can rapidly inhibit the release of arachidonic acid by interfering with cytoplasmic signaling cascades. nih.gov
Membrane-bound GR (mGR)-mediated effects: There is growing evidence for the existence of membrane-bound glucocorticoid receptors that can trigger rapid intracellular signaling cascades, such as the activation of G-proteins and the production of second messengers like cAMP. nih.govchapman.edu
Downstream Signaling Pathways and Molecular Targets of this compound
The activation of the glucocorticoid receptor by this compound initiates a cascade of events that modulate critical downstream signaling pathways involved in inflammation. A primary target is the arachidonic acid metabolism pathway. drugbank.comchemicalbook.com
Modulation of Arachidonic Acid Metabolism
Arachidonic acid is a key precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. taylorandfrancis.com Glucocorticoids exert a significant portion of their anti-inflammatory effects by suppressing the production of these molecules. drugbank.comtaylorandfrancis.com
The rate-limiting step in the generation of arachidonic acid is its release from membrane phospholipids, a reaction catalyzed by the enzyme Phospholipase A2 (PLA2). taylorandfrancis.comnih.gov this compound, through the classic genomic mechanism, upregulates the synthesis of a class of proteins called annexins (also known as lipocortins). drugbank.comtaylorandfrancis.com These proteins act as endogenous inhibitors of PLA2. drugbank.comchemicalbook.com By inhibiting PLA2, the availability of free arachidonic acid is reduced, thereby curtailing the entire downstream cascade of inflammatory mediator synthesis. drugbank.comtaylorandfrancis.com
By limiting the availability of the substrate arachidonic acid, this compound effectively controls the biosynthesis of two major classes of inflammatory eicosanoids:
Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are involved in processes such as vasodilation, edema, pain, and fever. nih.govthemedicalbiochemistrypage.org Some studies suggest glucocorticoids may also directly inhibit the expression of the COX-2 enzyme, further reducing prostaglandin (B15479496) synthesis. nih.gov
Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway, leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. nih.govnih.gov
The dual inhibition of these pathways is a cornerstone of the broad anti-inflammatory activity of this compound. drugbank.comchemicalbook.com
| Pathway Component | Action of this compound | Molecular Consequence | Reference |
| Phospholipase A2 (PLA2) | Upregulates synthesis of Annexin-1 (Lipocortin) | Inhibition of PLA2 activity | drugbank.comchemicalbook.comtaylorandfrancis.com |
| Arachidonic Acid | Decreased release from membrane phospholipids | Reduced substrate availability for COX and LOX pathways | drugbank.comtaylorandfrancis.com |
| Prostaglandins | Biosynthesis is reduced | Decreased vasodilation, edema, and pain signaling | drugbank.comnih.gov |
| Leukotrienes | Biosynthesis is reduced | Decreased chemotaxis and bronchoconstriction | drugbank.comnih.govnih.gov |
Impact on Immunoglobulin and Complement Concentrations
As a member of the corticosteroid class, this compound's immunosuppressive activity includes the reduction of immunoglobulin and complement concentrations in the serum. nih.gov This effect contributes to its ability to dampen humoral immune responses. The primary mechanism involves the suppression of B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells. nih.gov While direct studies quantifying the precise impact of this compound on specific immunoglobulin isotypes (IgG, IgA, IgM) are not extensively detailed in publicly available research, the effects of other glucocorticoids provide a strong indication of its likely action. For instance, in vitro studies with hydrocortisone (B1673445) have demonstrated a capacity to induce immunoglobulin production at certain concentrations, suggesting a complex regulatory role. scispace.com Conversely, other research on methylprednisolone (B1676475) has shown inhibitory effects on T-cell-dependent immunoglobulin production. nih.gov
Table 1: Representative Effects of Corticosteroids on Immunoglobulin Production (In Vitro)
| Corticosteroid | Cell Type | Stimulus | Effect on Immunoglobulin Production | Reference |
|---|---|---|---|---|
| Hydrocortisone | Human Peripheral Blood Mononuclear Cells | None (direct stimulation) | Enhanced production of IgG, IgA, and IgM | scispace.com |
| Methylprednisolone | Pokeweed Mitogen-stimulated Peripheral Blood Mononuclear Cells | Pokeweed Mitogen | Enhanced IgG and IgM production | nih.gov |
| Methylprednisolone | IL-6-stimulated B-cell line (CESS) | Interleukin-6 | Inhibited IgG production by 89% at 250 ng/ml | nih.gov |
Note: This table presents data from studies on other corticosteroids to illustrate the class effect, as specific quantitative data for this compound is limited.
Influence on Lymphatic System Function
The lymphatic system plays a crucial role in immune surveillance by facilitating the transport of antigens and immune cells to lymph nodes, where adaptive immune responses are initiated. nih.gov this compound, in line with other corticosteroids, is understood to decrease the function of the lymphatic system. nih.gov This is achieved through several mechanisms that collectively reduce the trafficking of leukocytes.
One key aspect is the modulation of adhesion molecules and chemokines that are essential for the migration of immune cells, such as dendritic cells and lymphocytes, from peripheral tissues into lymphatic vessels. frontiersin.org Inflammatory signals typically trigger the activation of lymphatic endothelial cells, leading to the expression of adhesion molecules like ICAM-1 and VCAM-1, which facilitate leukocyte transmigration. nih.gov Corticosteroids can suppress the expression of these molecules, thereby hindering the entry of immune cells into the lymphatic circulation.
Interference with Antigen-Antibody Binding
A key aspect of the immunosuppressive action of corticosteroids like this compound is their ability to interfere with antigen-antibody binding. nih.gov This interference can occur through multiple indirect mechanisms. By suppressing the inflammatory response, corticosteroids reduce the local concentration of various factors that can influence the stability and kinetics of antigen-antibody complexes.
While a direct molecular interference of this compound with the physical binding of an antibody to its antigen has not been demonstrated, its broad effects on the immune system create an environment where the formation and functional consequences of antigen-antibody complexes are significantly diminished.
Cellular Proliferation Modulation by this compound
This compound exerts significant control over cellular proliferation, particularly within the lymphoid cell lineage. This is a cornerstone of its immunosuppressive and anti-inflammatory properties. The primary mechanisms involved are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Glucocorticoids are well-documented inducers of apoptosis in both healthy and malignant lymphocytes. nih.gov This process is mediated through the glucocorticoid receptor and involves the intrinsic or mitochondrial pathway of apoptosis. nih.gov Upon activation by this compound, the glucocorticoid receptor translocates to the nucleus and modulates the expression of genes involved in apoptosis. A key event is the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis. nih.govnih.gov
In addition to inducing apoptosis, this compound can also halt the proliferation of lymphocytes by causing cell cycle arrest, typically in the G1 phase. nih.gov This prevents lymphocytes from entering the S phase, during which DNA replication occurs, thereby inhibiting their clonal expansion in response to antigenic stimulation. This cell cycle arrest is associated with changes in the levels and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov
Table 2: Representative Effects of Corticosteroids on Lymphocyte Proliferation and Apoptosis
| Corticosteroid | Cell Type | Effect | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Dexamethasone | Human leukemic T-cell line (CEM C7) | Induction of G1 cell cycle arrest and apoptosis | - | nih.gov |
| Prednisolone | Acute lymphoblastic leukemia cell line (CCRF-CEM) | Induction of apoptosis | Increased BAX expression, decreased BCL2 expression | nih.gov |
Note: This table includes data from studies on other corticosteroids to illustrate the general mechanisms by which glucocorticoids, including likely this compound, modulate cellular proliferation, as specific quantitative data for this compound is limited.
Pharmacological Research and Experimental Models of Flumethasone Pivalate
In Vitro Pharmacodynamic Studies
Anti-inflammatory Potency Assays
The potency of topical corticosteroids is primarily determined in vitro using the vasoconstrictor assay (VCA), also known as the Stoughton-McKenzie test. This pharmacodynamic assay measures the degree of skin blanching (pallor) caused by the drug. The vasoconstriction effect is considered a reliable surrogate for assessing anti-inflammatory potency, as the degree of blanching is proportional to the drug's ability to diffuse into the skin and exert its therapeutic effect.
In a comparative study utilizing the vasoconstrictor test to establish a potency ranking, Flumethasone (B526066) pivalate (B1233124) cream was classified as a moderately strong corticosteroid. The study demonstrated a statistically significant difference (p < 0.01) in potency between very strong corticosteroids (e.g., Clobetasol (B30939) propionate) and the group containing moderately strong agents like Flumethasone pivalate.
Table 1: Comparative Potency of Topical Corticosteroids via Vasoconstrictor Assay
| Corticosteroid | Potency Class |
|---|---|
| Clobetasol propionate (B1217596) | Very Strong (Class I) |
| Amcinonide | Very Strong (Class I) |
| Betamethasone (B1666872) valerate | Strong |
| This compound | Moderately Strong |
| Prednicarbate | Moderately Strong |
| Hydrocortisone (B1673445) butyrate | Moderate |
| Hydrocortisone | Mild (Class VII) |
Anti-allergic and Anti-anaphylactic Properties Assessment
The anti-allergic properties of corticosteroids are linked to their ability to suppress the immune system and inhibit the release of inflammatory mediators. wikipedia.org In vitro models for assessing these properties often involve studying the drug's effect on mast cells and basophils, which are key players in IgE-mediated allergic reactions. nih.govnih.gov
Experimental protocols typically involve sensitizing cultured human or animal mast cells with IgE and then challenging them with an antigen to trigger degranulation and the release of mediators like histamine (B1213489) and leukotrienes. johnshopkins.edu The efficacy of a test compound is measured by its ability to inhibit this release.
While glucocorticoids as a class have been shown to inhibit histamine release, this effect often requires prolonged incubation (several hours to days) and may not impact immediate IgE-mediated degranulation. johnshopkins.edunih.govmedicaljournals.se For instance, studies with the potent corticosteroid dexamethasone (B1670325) have demonstrated an ability to inhibit antigen-induced histamine release from mouse mast cells after overnight incubation. johnshopkins.edu This inhibition is associated with a blockade of early biochemical processes like phospholipid methylation and calcium influx, which precede mediator release. johnshopkins.edu Similarly, long-term topical application of corticosteroids like clobetasol-17-propionate has been shown to deplete cutaneous mast cells in human skin over a period of weeks. nih.gov However, specific in vitro studies quantifying the direct inhibitory effect of this compound on IgE-mediated mast cell degranulation and mediator release are not extensively detailed in the available literature.
In Vivo Pharmacodynamic Investigations
Animal Models of Inflammation (e.g., Foreign Body Granuloma Formation)
The cotton pellet-induced granuloma model is a widely used and reliable in vivo assay for evaluating the anti-proliferative and anti-inflammatory effects of compounds on chronic inflammation. asianjpr.comnih.gov In this model, sterile cotton pellets are implanted subcutaneously into rodents, typically rats or mice. asianjpr.com This implantation induces a foreign body reaction, leading to the formation of granulomatous tissue over several days. nih.gov This tissue formation represents the proliferative phase of inflammation, involving the influx of macrophages and neutrophils and the proliferation of fibroblasts. nih.gov
The anti-inflammatory potency of a test substance is determined by administering it to the animals over the course of the experiment (e.g., 7 days). asianjpr.com At the end of the period, the pellets surrounded by granulomatous tissue are excised and dried to a constant weight. The efficacy of the treatment is quantified by the reduction in the dry weight of the granuloma compared to a control group. asianjpr.com While specific studies detailing the percentage of granuloma inhibition for this compound in this model are limited, its significant anti-inflammatory potency has been established in other animal models, where Flumethasone was found to be 420 times more potent than cortisone. wikipedia.org Standard drugs used as positive controls in this assay, such as dexamethasone, show significant inhibition of granuloma formation. neliti.com
Table 2: Principles of the Cotton Pellet Granuloma Model
| Parameter | Description |
|---|---|
| Animal Model | Rats or Mice |
| Inducing Agent | Subcutaneously implanted sterile cotton pellet |
| Inflammatory Phase Measured | Chronic / Proliferative (granuloma formation) |
| Primary Endpoint | Dry weight of the excised granuloma |
| Efficacy Calculation | Percentage inhibition of granuloma weight compared to control |
Evaluation of Anti-allergic Responses in Animal Models
Animal models of allergic contact dermatitis are standard for assessing the in vivo efficacy of topical anti-inflammatory agents. A common and well-characterized model is oxazolone-induced contact hypersensitivity in mice. nih.govpharmacologydiscoveryservices.comneurofit.com This model involves two phases: a sensitization phase, where the hapten (oxazolone) is applied to an abdominal area, and a challenge phase, occurring several days later, where oxazolone (B7731731) is applied to the ear. pharmacologydiscoveryservices.com
The challenge induces a localized inflammatory reaction characterized by significant ear swelling (edema), which is a delayed-type hypersensitivity response. pharmacologydiscoveryservices.commeliordiscovery.com The primary endpoint is the measurement of ear thickness with a micrometer gauge, typically 24 hours after the challenge. pharmacologydiscoveryservices.com The anti-allergic efficacy of a topically applied compound like this compound is determined by its ability to inhibit this increase in ear thickness compared to a vehicle-treated control group. nih.gov Corticosteroids such as dexamethasone and clobetasol are known to be highly effective in this model, markedly reducing ear inflammation. neurofit.com
Pharmacokinetic Research Paradigms
The study of pharmacokinetics involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. For a topically applied compound like this compound, the primary focus is on percutaneous (skin) absorption and the extent to which the drug becomes systemically available.
Research on the topical application of a 0.02% this compound solution on the human scalp showed minimal percutaneous absorption in healthy subjects. nih.gov In patients with psoriasis, slight and transient changes in biochemical parameters were observed, but these remained within the normal physiological range, indicating that systemic exposure from topical use on compromised skin is not of major clinical consequence. nih.gov
To understand the compound's behavior once it enters systemic circulation, pharmacokinetic parameters are often determined following intravenous administration. Studies of intravenous Flumethasone in camels provide a model for its systemic disposition. The data was best described by a two-compartment model, indicating distribution from a central compartment (blood) into peripheral tissues. camelsandcamelids.com The drug exhibited a total body clearance of 115.8 ± 7.99 ml/h/kg and a terminal elimination half-life of 10.45 ± 0.65 hours. camelsandcamelids.com
Table 3: Systemic Pharmacokinetic Parameters of Flumethasone (Intravenous Administration in Camels)
| Pharmacokinetic Parameter | Value (Mean ± SD) |
|---|---|
| Terminal Elimination Half-life (t½β) | 10.45 ± 0.65 h |
| Total Body Clearance (Cl) | 115.8 ± 7.99 ml/h/kg |
| Volume of Distribution at Steady State (Vss) | 1631.6 ± 116.03 ml/kg |
Data from a study involving intravenous administration of Flumethasone in camels. camelsandcamelids.com
Absorption Kinetics and Bioavailability Studies
The absorption kinetics and resulting bioavailability of this compound are crucial determinants of its therapeutic action and systemic impact. Research has focused on its movement across the skin barrier and subsequent systemic exposure.
This compound, as a moderately potent difluorinated corticosteroid ester, is formulated for topical application where its anti-inflammatory action is concentrated at the site of application. The process of percutaneous absorption, or absorption through the skin, is governed by passive diffusion across the stratum corneum. The physicochemical properties of a drug, such as its molecular weight, lipophilicity, and aqueous solubility, are critical factors in this process.
A clinical investigation was conducted to determine the extent of percutaneous absorption of this compound when applied to the scalp of patients with psoriasis capitis compared to healthy control subjects. The study aimed to measure whether the topical application would lead to significant absorption of the corticosteroid into the systemic circulation. The findings revealed that while patients with psoriasis showed slight and transient changes in certain biochemical-endocrinological parameters, these fluctuations remained within the normal physiological range and were deemed to be of no clinical consequence. No such changes were observed in the healthy control group. This suggests that while some absorption does occur, particularly in skin compromised by psoriasis, it is minimal under typical use conditions.
Table 1: Summary of Percutaneous Absorption Study of this compound
| Parameter | Details | Reference |
| Study Population | 6 patients with psoriasis capitis; 6 healthy control subjects | |
| Observation in Patients | Few slight, transient changes in biochemical-endocrinological parameters | |
| Observation in Controls | No significant changes observed | |
| Clinical Significance | Changes in patient group remained within the normal, non-pathological range |
Systemic Exposure Assessment
Following topical application, any portion of this compound that permeates the skin barrier can enter the bloodstream, leading to systemic exposure. The assessment of this exposure is critical. For corticosteroids, low systemic exposure is generally a result of a combination of factors: low dose, low bioavailability, and high systemic clearance.
Metabolomic Profiling and Biotransformation Pathways
Once systemically absorbed, this compound undergoes biotransformation, a metabolic process that chemically alters the compound to facilitate its elimination. This process typically occurs in two phases: Phase I and Phase II reactions. For this compound, the key initial step is the hydrolysis of its ester group.
This compound is an ester. The hydrolysis of esters is a chemical reaction that splits the ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. In a biological system, this biotransformation is typically an enzymatic process that occurs primarily in the liver, though other tissues also contain the necessary enzymes.
The mechanism for base-promoted ester hydrolysis, also known as saponification, involves a nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral alkoxide intermediate. Subsequently, the carbonyl bond reforms, and an alkoxide is eliminated as a leaving group, yielding a carboxylic acid (pivalic acid) and the parent alcohol (Flumethasone). This process effectively removes the pivalate group, exposing the hydroxyl group on the Flumethasone molecule for subsequent reactions.
Table 2: General Mechanism of Base-Promoted Ester Hydrolysis
| Step | Description |
| 1. Nucleophilic Attack | The hydroxide ion (nucleophile) attacks the electrophilic carbonyl carbon of the ester. |
| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |
| 3. Leaving Group Departure | The carbonyl double bond is reformed, leading to the elimination of the alkoxide leaving group. |
| 4. Product Formation | The final products are a carboxylate salt and an alcohol. |
Conjugation Reactions
The product of hydrolysis, the Flumethasone molecule with its newly exposed hydroxyl group, can then enter Phase II metabolism. Phase II reactions, or conjugation reactions, involve adding endogenous, hydrophilic groups to the molecule to increase its polarity and water solubility, which facilitates its excretion.
Common conjugation reactions include glucuronidation, sulfation, and acetylation.
Glucuronidation: This is the most common Phase II reaction and involves the transfer of glucuronic acid to the substrate, creating a much more water-soluble glucuronide conjugate that can be readily excreted.
Sulfation: In this reaction, a sulfate (B86663) group is added, which also significantly increases the polarity of the molecule.
These conjugation reactions typically render the metabolites pharmacologically inactive and prepare them for efficient removal from the body.
Excretion Pathways and Clearance Dynamics
Drug elimination refers to the irreversible removal of a drug from the body and is composed of biotransformation and excretion. The metabolites of this compound, having been made highly polar and water-soluble through hydrolysis and conjugation, are primarily eliminated from the body through renal excretion. The kidneys filter these metabolites from the blood, after which they are expelled in the urine. A smaller fraction may be secreted into the bile and eliminated in the feces.
Clearance is the pharmacokinetic parameter that quantifies the rate of drug elimination from the body, typically expressed as the volume of fluid cleared of the drug per unit of time (e.g., L/h). For drugs that are extensively metabolized by the liver, such as corticosteroids, hepatic clearance is the major component of total systemic clearance. The high systemic clearance rates observed with many potent corticosteroids contribute to their low systemic exposure and favorable safety profiles.
Systemic Physiological Effects Research
The systemic impact of topically administered corticosteroids like this compound is a critical aspect of their pharmacological profile. Percutaneous absorption can lead to systemic effects, especially with prolonged use or application over large surface areas. Research in this area focuses on the potential for suppression of the HPA axis, a vital neuroendocrine system that regulates numerous bodily functions, including the stress response and metabolism.
Studies investigating the adrenocortical suppression potential of this compound focus on its ability to decrease the adrenal cortex's production of endogenous corticosteroids, primarily cortisol. This suppression is a known class effect of exogenous glucocorticoids, which inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus and ACTH from the pituitary gland, thereby reducing the stimulation of the adrenal glands.
Early research dating back to 1967 demonstrated that topical application of flumethasone could lead to adrenocortical suppression nih.gov. The degree of suppression is often evaluated by measuring cortisol levels in various biological fluids. While specific quantitative data from recent clinical trials on this compound is limited in publicly available literature, the methodologies for these studies are well-established. Typically, researchers would measure baseline cortisol levels and compare them to post-treatment levels.
Table 1: Representative Data from Adrenocortical Suppression Studies of Topical Corticosteroids
| Parameter | Pre-treatment | Post-treatment | Percentage Change |
|---|---|---|---|
| Plasma Cortisol (μg/dL) | |||
| Morning (8 AM) | 15.2 | 9.8 | -35.5% |
| Evening (8 PM) | 6.5 | 3.1 | -52.3% |
| 24-hour Urinary Free Cortisol (μ g/24h ) | 55 | 28 | -49.1% |
| Salivary Cortisol (nmol/L) |
Note: The data in this table are illustrative and represent the types of findings in studies of moderately potent topical corticosteroids. They are not specific to this compound.
Beyond measuring basal cortisol levels, it is crucial to investigate the responsiveness of the entire HPA axis. This is often assessed through dynamic tests, such as the ACTH stimulation test. In this test, a synthetic form of ACTH (cosyntropin) is administered, and the subsequent rise in plasma cortisol is measured. A blunted response indicates a diminished adrenal reserve and suppression of the HPA axis.
Table 2: Illustrative Outcomes of ACTH Stimulation Tests in Pituitary-Adrenal Axis Investigations
| Parameter | Baseline Cortisol (μg/dL) | 30-min Post-ACTH Cortisol (μg/dL) | 60-min Post-ACTH Cortisol (μg/dL) | Interpretation |
|---|---|---|---|---|
| Control Group | 14.5 | 25.8 | 32.1 | Normal Response |
| Topical Corticosteroid Group | 9.2 | 15.1 | 18.5 | Blunted Response (Suppression) |
Note: This table provides a representative example of expected results from ACTH stimulation tests in a study group using a topical corticosteroid compared to a control group. The data is not specific to this compound.
The systemic effects of corticosteroids are also influenced by their binding to plasma proteins. The primary binding protein for cortisol and other corticosteroids is corticosteroid-binding globulin (CBG), also known as transcortin. A smaller fraction is bound to albumin. It is the unbound, or free, fraction of the corticosteroid that is biologically active and able to exert its effects on target tissues.
Table 3: Representative Plasma Protein Binding of Various Corticosteroids
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
|---|---|---|
| Cortisol | ~90% | Transcortin (CBG) |
| Prednisolone | ~90-95% | Transcortin (CBG) |
| Dexamethasone | ~77% | Albumin |
Note: This table shows the plasma protein binding of other well-known corticosteroids for comparative context. Specific binding data for this compound is not detailed in the available literature.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Flumethasone Pivalate
Synthetic Methodologies and Pathway Elucidation
The synthesis of flumethasone (B526066) pivalate (B1233124) is a multi-step process that relies on the chemical modification of a steroid backbone. The manufacturing process is carried out via chemical synthesis from early-stage starting materials in a controlled cGMP environment. axplora.com Key transformations include the stereoselective introduction of fluorine atoms and the final esterification to attach the pivalate group.
The final step in the synthesis of flumethasone pivalate is the esterification of its direct precursor, flumethasone. axplora.com This reaction targets the primary hydroxyl group at the C21 position of the flumethasone molecule. The pivalate moiety is introduced by reacting flumethasone with a pivaloylating agent. Typically, this is achieved using pivaloyl chloride or pivalic anhydride (B1165640) in the presence of a suitable base to neutralize the acidic byproduct (e.g., HCl). atamanchemicals.com Pivaloyl chloride is a reactive compound frequently used as an N-acylating agent for amines and an O-acylating agent for alcohols. atamanchemicals.com This esterification transforms the more polar flumethasone into the more lipophilic this compound, a modification crucial for its topical activity.
Table 1: Key Reactants in the Esterification of Flumethasone
| Reactant | Role in Synthesis | Resulting Moiety |
| Flumethasone | The corticosteroid precursor containing the core steroid structure and a C21 hydroxyl group. | Flumethasone backbone |
| Pivaloyl Chloride | The acylating agent that provides the pivaloyl group. | Pivalate Ester |
| Base (e.g., Pyridine) | Acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. | N/A |
A critical aspect of the synthesis of flumethasone and its derivatives is the stereoselective introduction of the fluorine atom at the 6α position. Traditional methods for 6-fluorination often resulted in a mixture of 6α and 6β diastereomers, which required challenging separation. google.com Modern synthetic routes employ highly stereoselective methods to ensure the correct configuration, which is essential for the drug's activity profile.
Advanced processes utilize specific fluorinating agents, such as N-fluorosulfonimides, that react with 3-(trisubstituted)silyloxy-pregna-3,5-diene intermediates. This approach leads to the highly selective formation of the 6α-fluoro epimer. google.com This stereocontrol is vital, as the spatial orientation of the fluorine atom significantly impacts the biological activity of the corticosteroid.
The synthesis of this compound begins with foundational steroid molecules. Flumethasone itself serves as the advanced intermediate for the final esterification step. axplora.com The synthesis of flumethasone involves several key stages, often starting from other commercially available steroids. The pathway includes the introduction of the 6α- and 9α-difluoro substitutions and other essential structural features of the glucocorticoid pharmacophore.
Table 2: Selected Intermediates in the Synthetic Pathway to Flumethasone
| Compound Name | Description |
| 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | A common starting intermediate for the synthesis of various glucocorticoids. |
| 3-(Trisubstituted)silyloxy-pregna-3,5-diene derivative | An enol ether intermediate used to direct the stereoselective fluorination at the 6α-position. |
| 9,11β-epoxy-6α-fluoro-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-acetate | The resulting compound after the introduction of the 6α-fluorine. The epoxy ring is subsequently opened to introduce the 9α-fluorine. |
| Flumethasone | The direct precursor to this compound, formed after the introduction of both fluorine atoms and hydrolysis of the acetate (B1210297) group. |
Structure-Activity Relationship Analysis
The therapeutic potency and safety profile of this compound are directly linked to specific structural features designed over decades of corticosteroid research. The presence of two fluorine atoms and the pivalate ester at C21 are the most significant modifications determining its biological activity.
Halogenation of the steroid nucleus is a well-established strategy for enhancing corticosteroid potency. researchgate.net In this compound, two fluorine atoms at positions 6α and 9α play distinct and synergistic roles.
9α-Fluorine Atom : The introduction of a fluorine atom at the 9α position dramatically increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is attributed to the high electronegativity of fluorine, which alters the electronic environment of the nearby 11β-hydroxyl group. This modification enhances the steroid's binding affinity for the glucocorticoid receptor (GR) and protects the 11β-hydroxyl group from metabolic oxidation, thereby prolonging the drug's half-life and increasing its potency. researchgate.netnih.gov
6α-Fluorine Atom : Adding a second fluorine atom at the 6α position further enhances the anti-inflammatory (glucocorticoid) activity while simultaneously reducing the undesirable mineralocorticoid (salt-retaining) effects. researchgate.netuomustansiriyah.edu.iq This separation of activities is a key objective in the design of modern corticosteroids, leading to a more favorable therapeutic index.
The combined effect of these two fluorine atoms results in a compound with exceptionally high anti-inflammatory potency.
The esterification of the C21 hydroxyl group with pivalic acid to form this compound is a critical modification that confers prodrug characteristics and facilitates localized action. drugbank.com
Increased Lipophilicity and Localized Action : The bulky and non-polar pivalate group significantly increases the lipophilicity of the molecule compared to flumethasone. This chemical property enhances its penetration into the skin and concentrates its action at the site of topical application. drugbank.com This localization ensures that the potent anti-inflammatory effects are delivered directly to the diseased tissue while minimizing absorption into the systemic circulation.
Prodrug Properties : this compound is functionally a prodrug. Once it has penetrated the skin, it is metabolically hydrolyzed by cutaneous esterase enzymes. This enzymatic cleavage releases the active therapeutic agent, flumethasone, directly within the target tissue. This bioactivation mechanism is designed to be efficient locally, but any small amount of the ester that enters the systemic circulation can be rapidly hydrolyzed in the liver to the corresponding inactive 17-carboxylic acid, further reducing the risk of systemic side effects. nih.gov
Table 3: Summary of Structure-Activity Relationships
| Structural Feature | Chemical Property | Biological Consequence |
| 9α-Fluorine | High electronegativity | Enhances glucocorticoid receptor binding; increases metabolic stability. researchgate.netnih.gov |
| 6α-Fluorine | Steric and electronic effects | Further enhances anti-inflammatory activity; reduces mineralocorticoid effects. researchgate.netuomustansiriyah.edu.iq |
| C21-Pivalate Ester | Increased lipophilicity | Concentrates the drug at the application site; enhances skin penetration. drugbank.com |
| C21-Pivalate Ester | Susceptibility to hydrolysis | Acts as a prodrug, releasing active flumethasone locally in the skin. nih.gov |
Impact of Steroid Backbone Modifications on the Pharmacological Profile of this compound
The foundational structure of flumethasone includes several modifications to the basic cortisol skeleton that enhance its activity. The introduction of a double bond between carbons 1 and 2 of the A ring, the addition of a 16α-methyl group, and, most notably, the dual fluorination at the 6α and 9α positions are critical for its high potency.
Fluorination at the 9α position is a common modification in synthetic corticosteroids that enhances both glucocorticoid and mineralocorticoid activity. This is attributed to the electron-withdrawing effect of the fluorine atom on the nearby 11β-hydroxyl group, which is crucial for receptor binding. The 6α-fluoro group further potentiates anti-inflammatory activity and, importantly, diminishes the salt-retaining properties associated with 9α-fluorination. uomustansiriyah.edu.iq This dual fluorination is a hallmark of flumethasone and is a primary contributor to its potent anti-inflammatory effects.
Further modifications to the flumethasone backbone have been explored to modulate its pharmacological profile, aiming to enhance local activity while minimizing systemic effects. Research into novel cationic glucocorticoids, for instance, has involved the synthesis of derivatives from flumethasone. In one such study, monosubstituted and disubstituted cationic lipids were synthesized from flumethasone, beclomethasone (B1667900), and budesonide. The resulting flumethasone-derived compounds, however, exhibited a lack of significant glucocorticoid activity compared to the parent molecule. nih.gov This suggests that the addition of cationic tails to the flumethasone structure may lead to decreased membrane permeability or a reduced affinity for the glucocorticoid receptor, ultimately diminishing its activity. nih.gov
In general, the potency of such derivatives was found to be related to the potency of the parent glucocorticoid. nih.gov Unmodified flumethasone has a glucocorticoid activity that is approximately 2 to 3 times higher than that of dexamethasone (B1670325). nih.gov The study on cationic derivatives highlighted that while budesonide-derived compounds retained high activity, the modifications to flumethasone and beclomethasone backbones resulted in significantly lower glucocorticoid effects. nih.gov
The following table summarizes the glucocorticoid activity of these modified flumethasone compounds in an in-vitro assay measuring the induction of a glucocorticoid response element (GRE).
| Compound | Parent Glucocorticoid | Modification | Relative Glucocorticoid Activity (GRE Induction) |
|---|---|---|---|
| Dexamethasone (Control) | - | - | High |
| Flumethasone-derived Monosubstituted Cationic Steroid | Flumethasone | Addition of a single cationic tail | Significantly lower than Dexamethasone |
| Flumethasone-derived Disubstituted Cationic Steroid | Flumethasone | Addition of two cationic tails | Significantly lower than Dexamethasone |
| Budesonide-derived Monosubstituted Cationic Steroid | Budesonide | Addition of a single cationic tail | Equivalent to Dexamethasone |
| Budesonide-derived Disubstituted Cationic Steroid | Budesonide | Addition of two cationic tails | Equivalent to Dexamethasone |
The data indicates that while the steroid backbone of flumethasone is a potent starting point, certain modifications can be detrimental to its pharmacological activity.
General principles of steroid backbone modifications and their expected impact on pharmacological profiles, based on broader corticosteroid SAR, are summarized below.
| Structural Modification | Impact on Glucocorticoid Activity | Impact on Mineralocorticoid Activity | Rationale |
|---|---|---|---|
| Δ1-double bond (in Ring A) | Increase | Decrease | Flattens the A-ring, improving receptor fit. |
| 6α-Fluorination | Increase | Decrease | Enhances anti-inflammatory potency and reduces salt retention. |
| 9α-Fluorination | Significant Increase | Significant Increase | Electron-withdrawing effect increases the acidity of the 11β-hydroxyl group, enhancing receptor binding. |
| 16α-Methylation | Slight Increase | Significant Decrease | Shields the 17-hydroxyl group and minimizes mineralocorticoid effects. |
| 17α-Esterification (e.g., Pivalate) | Increase in Lipophilicity and Potency | Variable | Enhances penetration into the skin for topical application. |
These established SAR principles underscore the high degree of optimization present in the this compound structure. Each modification to the basic steroid backbone is a calculated step to enhance its therapeutic efficacy as a topical anti-inflammatory agent. Further research into novel derivatives continues to explore ways to refine this balance of potency and local action.
Analytical Research Methodologies for Flumethasone Pivalate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the analytical assessment of Flumethasone (B526066) pivalate (B1233124), providing powerful separation capabilities essential for resolving the active ingredient from excipients, impurities, or other combined drugs. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently featured methods in the literature.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), stand out as the preferred methods for the precise quantification and purity assessment of Flumethasone pivalate. mdpi.commdpi.comresearchgate.net These methods are valued for their specificity, sensitivity, and reliability. scielo.brneuroquantology.com
Method development for this compound often involves reversed-phase chromatography, utilizing a C18 column. mdpi.comnih.gov A typical mobile phase consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic solvent like acetonitrile. mdpi.com Isocratic elution, where the mobile phase composition remains constant, is commonly employed for its simplicity and robustness. scielo.brnih.gov Detection is generally carried out using a UV detector, with wavelengths around 235-240 nm being optimal for corticosteroids like this compound. neuroquantology.combsu.edu.eg Some UHPLC methods have been developed to achieve rapid analysis, with elution times as short as 3 minutes, offering a significant advantage in high-throughput quality control laboratories. mdpi.comresearchgate.net
Validation of these HPLC/UHPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the reliability of the results. mdpi.comnih.govnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov Linearity is typically established over a concentration range relevant for the assay of the drug in its dosage form. mdpi.comscielo.br For instance, a UHPLC method demonstrated linearity for this compound in the range of 5.00–50.00 µg/mL. mdpi.com Accuracy is confirmed through recovery studies, with results generally expected to be within 100 ± 5.0%. nih.govresearchgate.net Precision is assessed by analyzing multiple samples and is expressed as the relative standard deviation (RSD), which should be suitably low. scielo.brneuroquantology.com
Table 1: Validation Parameters for a UHPLC Method for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | This compound | Reference |
|---|---|---|
| Linearity Range | 5.00–50.00 µg/mL | mdpi.com |
| Correlation Coefficient (r²) | >0.999 | mdpi.com |
| Limit of Detection (LOD) | 1.63 µg/mL | mdpi.com |
| Limit of Quantitation (LOQ) | 4.95 µg/mL | mdpi.com |
| Accuracy (% Recovery) | 98.86–101.04% | mdpi.com |
| Precision (%RSD) | 0.65–1.45% | mdpi.com |
Thin-Layer Chromatography (TLC), particularly in its quantitative densitometric mode, serves as a valuable alternative to HPLC for the analysis of this compound. mdpi.commdpi.com It is a simple, cost-effective, and versatile technique suitable for quality control and stability studies. bsu.edu.eg
For the separation of this compound, TLC methods typically employ silica (B1680970) gel F254 aluminum plates as the stationary phase. mdpi.com The choice of the mobile phase is critical for achieving good resolution. A common developing system consists of a mixture of benzene, ethyl acetate (B1210297), and formic acid (e.g., in a ratio of 5:5:0.2 by volume). mdpi.com After development, the separated spots are visualized under a UV lamp at 254 nm. mdpi.com Densitometric scanning allows for quantification by measuring the absorbance of the spots. A scanning wavelength of 250 nm has been found to provide good sensitivity while minimizing noise. mdpi.com
Like HPLC methods, TLC-densitometric methods are validated to ensure their analytical performance. Validation studies for this compound analysis have demonstrated good linearity over specific concentration ranges, such as 2.00–12.00 µ g/band . mdpi.com These validated TLC methods have been successfully applied for the concurrent assessment of this compound and other drugs, like clioquinol (B1669181), in pharmaceutical formulations such as creams and ear drops. mdpi.com
Table 2: Parameters for a TLC-Densitometric Method for this compound This table is interactive. You can sort and filter the data.
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Silica gel aluminum plates F254 | mdpi.com |
| Mobile Phase | Benzene: Ethyl acetate: Formic acid (5:5:0.2, v/v/v) | mdpi.com |
| Detection Wavelength | 250 nm | mdpi.com |
| Linearity Range | 2.00–12.00 µg/band | mdpi.com |
| Rf Value | 0.74 | mdpi.com |
Spectrophotometric Platforms for Simultaneous Analysis
UV-Visible spectrophotometry offers a range of rapid, simple, and cost-effective techniques for the analysis of this compound, especially in combined pharmaceutical formulations where spectral overlap with other active ingredients is a challenge. nih.gov
To overcome the issue of spectral interference in multi-component formulations, various mathematical manipulation techniques are applied to the zero-order absorption spectra. nih.gov These include dual-wavelength and derivative spectroscopy methods. mdpi.comnih.gov
The dual-wavelength method involves measuring the absorbance at two selected wavelengths. At these wavelengths, the interfering component shows the same absorbance, while the component of interest has a significant difference in absorbance. The absorbance difference is then directly proportional to the concentration of the component of interest. researchgate.net This technique has been successfully used for the simultaneous analysis of this compound and clioquinol. nih.gov
Derivative spectroscopy is another powerful tool that enhances the resolution of overlapping bands by calculating the first or higher-order derivative of the absorption spectrum. The first derivative ratio method, for instance, has been applied to the analysis of this compound. nih.gov This method relies on dividing the absorption spectrum of the mixture by that of one of the components, and then the first derivative of this ratio spectrum is calculated. The amplitude of the derivative at a specific wavelength is proportional to the concentration of the other component. These spectrophotometric methods are validated according to ICH guidelines, demonstrating linearity over concentration ranges such as 3-42 µg/ml for this compound. nih.gov
For severely overlapping spectra, more advanced spectral deconvolution methods can be employed to enhance spectral resolution without physical separation. nih.govFourier Self-Deconvolution (FSD) is one such technique that has been applied to the simultaneous analysis of this compound. nih.gov
FSD is a mathematical tool used to narrow the bandwidth of spectral peaks, thereby resolving overlapping signals. originlab.com The process involves Fourier transformation of the original spectrum, multiplication by a deconvolution function, and then inverse Fourier transformation to obtain the deconvolved spectrum. originlab.com The key parameters in FSD are the line shape of the peaks (often assumed to be Lorentzian) and the width of the line shape (gamma), which determines the degree of peak narrowing. originlab.comresearchgate.net A study reported the use of FSD as one of five novel UV-spectrophotometric platforms for the simultaneous green analysis of this compound and clioquinol in a combined formulation. nih.gov This method improved the determination sensitivity and enhanced the resolution of the spectral data, proving to be a rapid and inexpensive alternative to chromatographic methods. nih.gov
Mass Spectrometry for Metabolite Identification and Trace Analysis in Biological Matrices
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique essential for identifying metabolites and conducting trace analysis of this compound in complex biological matrices like urine and serum. nih.govresearchgate.netnih.gov This is crucial for understanding the pharmacokinetic profile and metabolism of the drug.
The methodology involves sample purification to remove interfering matrix components, followed by chromatographic separation and mass spectrometric detection. nih.gov Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common purification techniques used for biological samples. nih.govjapsonline.com The LC-MS/MS analysis is often performed in the selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov
For instance, an LC-MS/MS method was developed to identify and quantify flumethasone in serum and urine from treated calves. nih.gov This method allowed for the detection of flumethasone at levels as low as 30 pg/ml, demonstrating the high sensitivity required for trace analysis in biological fluids. nih.gov The accurate mass measurement capabilities of high-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can be used to determine the elemental composition of potential metabolites, aiding in their structural elucidation. dss.go.th The challenge of matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, is a critical consideration in developing and validating bioanalytical MS methods. nih.gov
Electrochemical and Voltammetric Approaches for this compound Analysis
Electrochemical methods, including voltammetry and potentiometry, offer sensitive and efficient approaches for the determination of electroactive compounds like this compound. These techniques are based on measuring the electrical signals generated during electrochemical reactions, providing a basis for quantitative analysis.
One of the established electrochemical techniques for related compounds is potentiometric titration, which is recognized as an official method in the British Pharmacopoeia for the analysis of certain pharmaceuticals researchgate.net. This highlights the role of electrochemical methods in official quality control.
For this compound specifically, a sensitive voltammetric sensor has been developed for its determination researcher.life. Voltammetric methods are particularly advantageous due to their high sensitivity, rapid analysis time, and cost-effectiveness mdpi.com. The development of such sensors allows for the precise quantification of this compound, which is crucial in various analytical contexts, including monitoring for abuse in sports where it is considered a doping agent researcher.life. The methodology for these sensors typically involves studying the electrochemical profile of the analyte using techniques like cyclic voltammetry (CV) to understand its redox behavior, followed by a more sensitive technique like differential pulse voltammetry (DPV) for quantification mdpi.com. The choice of electrode material is critical, and modified electrodes are often employed to enhance sensitivity and selectivity mdpi.com.
Analytical Method Validation and Comparative Studies
The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for their intended purpose. For this compound, various analytical methods have been developed and subsequently validated according to the guidelines set by the International Conference on Harmonization (ICH) nih.govmdpi.comakjournals.com. These validation studies confirm that the methods are suitable for the quantitative determination of the compound in different formulations.
Comparative studies are frequently conducted to evaluate the performance of newly developed methods against existing or official ones. Several studies have compared different analytical techniques for the simultaneous analysis of this compound and other compounds, such as Clioquinol, in combined pharmaceutical formulations nih.govmdpi.comtandfonline.com.
One study introduced and validated five novel UV-spectrophotometric methods: dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods nih.govtandfonline.com. These were presented as rapid and green alternatives to chromatographic methods. The validation, performed as per ICH guidelines, demonstrated satisfactory results for accuracy, precision, repeatability, and selectivity nih.govtandfonline.com. A statistical comparison showed no significant difference between these novel methods and a reported chromatographic method, confirming their suitability for routine analysis nih.gov.
Another comparative study focused on developing and validating new Thin-Layer Chromatography (TLC)-densitometric and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the simultaneous determination of this compound and Clioquinol mdpi.com. The UHPLC method was noted for its rapidity, with an analysis time of less than 4 minutes, and was shown to be a sensitive and reproducible technique for quantifying these compounds in pharmaceutical creams and ear drops mdpi.com. Similarly, a separate study developed and validated both a TLC-densitometric method and a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound, its related substance Flumethasone, and Clioquinol akjournals.com. Both methods were validated according to ICH guidelines and found to have acceptable accuracy, precision, and repeatability akjournals.com.
The validation parameters from these comparative studies demonstrate the reliability of various analytical techniques for this compound analysis.
Table 1: Validation Parameters for UV-Spectrophotometric Methods for this compound Analysis
Data sourced from a comparative study of novel green UV-spectrophotometric platforms. nih.govtandfonline.com
Table 2: Validation Parameters for Chromatographic Methods for this compound Analysis
Data compiled from studies on TLC, HPLC, and UHPLC methods. mdpi.comakjournals.com
Advanced and Comparative Research Trajectories for Flumethasone Pivalate
Synergistic Pharmacological Interactions
Flumethasone (B526066) pivalate (B1233124), a moderately potent difluorinated corticosteroid, exhibits enhanced therapeutic effects when combined with other active agents. axonmedchem.comdrugbank.com Its anti-inflammatory, anti-allergic, vasoconstrictive, and anti-proliferative properties are complemented by the specific actions of its partner compounds, leading to a synergistic approach in treating various dermatological conditions. medex.com.bdmims.com
Combination with Anti-infective Agents (e.g., Clioquinol)
The combination of Flumethasone pivalate with the anti-infective agent Clioquinol (B1669181) is particularly effective in treating inflammatory skin and ear conditions where a secondary infection is present or suspected. medex.com.bdmedicines.org.uk Clioquinol, a halogenated hydroxyquinoline derivative, possesses a broad spectrum of activity, exerting a bacteriostatic action against various microorganisms, including fungi like Candida, Microsporum, and Trichophyton, as well as Gram-positive bacteria such as Staphylococci. medex.com.bd
This combination is indicated for conditions like otitis externa (inflammation of the external ear) and otomycosis (fungal infection of the outer ear). medex.com.bd In this formulation, this compound provides prompt relief from inflammatory symptoms such as itching and swelling, while Clioquinol addresses the underlying or potential infection. medex.com.bd The anti-inflammatory action of the corticosteroid creates an environment less conducive to microbial proliferation, which, combined with the direct anti-infective properties of Clioquinol, results in a potent therapeutic effect.
Combination with Keratolytic Agents (e.g., Salicylic Acid)
When combined with a keratolytic agent like Salicylic Acid, this compound is used to treat subacute to chronic inflammatory and hyperkeratotic skin diseases. rxmed.com Salicylic acid's primary role in this combination is to soften the horny layer of the skin (stratum corneum) and facilitate the shedding of skin cells, a process known as a squamolytic and mildly keratolytic effect. rxmed.commims.com
This action enhances the penetration of this compound into the skin, allowing the corticosteroid to reach its site of action more effectively. rxmed.com The combination leverages the anti-inflammatory and antipruritic effects of this compound with the skin-renewing properties of Salicylic Acid. rxmed.commonochrome-games.com Research has highlighted the potential of this synergy in managing various inflammatory skin disorders by providing a dual approach that alleviates inflammation and accelerates skin renewal. monochrome-games.com
Elucidation of Synergistic Mechanisms
The synergistic mechanisms in these combinations are based on the complementary actions of the individual components.
With Anti-infectives (Clioquinol): The synergy arises from a two-pronged attack on the pathological condition. This compound reduces inflammation, which is a key component of the host's response to infection but can also create a favorable environment for microbial growth. medex.com.bd Clioquinol directly targets the infectious agents through mechanisms such as chelating trace metals essential for bacterial growth. mims.com By combining these actions, the treatment can more effectively resolve the condition than either agent alone.
Comparative Pharmacological Efficacy and Safety Profiling
The therapeutic value of this compound is further understood through its comparison with other glucocorticoids in terms of both effectiveness and potential for adverse effects.
Comparison with other Glucocorticoids (e.g., Cortisol Acetate (B1210297), Prednisolone, Dexamethasone (B1670325), Fluocinolone (B42009) Acetonide, Hydrocortisone)
This compound is classified as a moderately potent corticosteroid. mims.comwikipedia.org Its efficacy has been compared to other corticosteroids in various studies. In vasoconstriction tests, which are used to determine the potency of topical corticosteroids, this compound was found to be moderately strong. nih.gov One study established an order of potency, with the results showing a significant difference in potency between very strong corticosteroids and a group including this compound and Hydrocortisone (B1673445). nih.gov
An experimental study comparing this compound with Fluocinolone acetonide found that this compound had a milder atrophogenic effect, suggesting it may be more suitable for long-term treatment of corticosteroid-responsive dermatoses. nih.gov
| Glucocorticoid | Relative Potency Class | Comparative Efficacy Notes |
|---|---|---|
| This compound | IV (Medium Potency) msdmanuals.com | Considered moderately strong in vasoconstriction tests. nih.gov |
| Hydrocortisone | VII (Least Potent) msdmanuals.com | Significantly less potent than this compound in vasoconstriction assays. nih.gov |
| Dexamethasone | Data Not Available in Provided Sources | A study on adverse effects in rats suggested 0.03% this compound cream had more severe side effects than 0.1% dexamethasone cream. nih.gov |
| Fluocinolone Acetonide | IV-VI (Medium to Low Potency depending on concentration) msdmanuals.compsoriasis.org | Considered a suitable option for ear canal psoriasis. droracle.ai One study showed this compound to be significantly less atrophogenic than Fluocinolone acetonide. nih.gov |
| Cortisol Acetate | Data Not Available in Provided Sources | No direct comparative efficacy studies found in the provided search results. |
| Prednisolone | Data Not Available in Provided Sources | No direct comparative efficacy studies found in the provided search results. |
Differential Effects on Skin Atrophy and Other Adverse Outcomes (e.g., Telangiectasia)
A significant consideration in the long-term use of topical corticosteroids is the risk of local adverse effects, such as skin atrophy (thinning of the skin) and telangiectasia (small, dilated blood vessels near the surface of the skin). nih.govmedsafe.govt.nzbrieflands.com
Research has shown that the atrophogenic potential varies among different corticosteroids. An in-patient study directly comparing this compound and Fluocinolone acetonide demonstrated that this compound has a significantly milder atrophogenic effect. nih.gov In this study, mild skin atrophy was observed clinically in only one patient treated with this compound, compared to six patients treated with Fluocinolone acetonide. nih.gov Histological findings also supported this, with moderate or marked skin atrophy evident in fifteen patients after Fluocinolone acetonide application, versus only one patient after this compound application. nih.gov The mean decrease in epidermal thickness was also less pronounced with this compound (21.3%) compared to Fluocinolone acetonide (30.5%). nih.gov
However, an animal study using a bioassay on rats to evaluate adverse effects found that 0.03% this compound cream produced more severe side effects, including skin atrophy and telangiectasia, than several other corticosteroids tested, such as 1.0% hydrocortisone cream and 0.1% dexamethasone cream. nih.gov This highlights that the potential for adverse effects can be dependent on the specific animal model and experimental conditions.
| Adverse Outcome | This compound | Comparative Glucocorticoid | Finding | Study Type |
|---|---|---|---|---|
| Skin Atrophy | Mild atrophogenic effect | Fluocinolone Acetonide | This compound was clinically and histologically significantly less atrophogenic than fluocinolone acetonide. nih.gov | Human in-patient study |
| Skin Atrophy & Telangiectasia | Ranked as having more severe side effects | Hydrocortisone, Betamethasone (B1666872) valerate, Dexamethasone, etc. | In a ranking of increasing severity of side effects, 0.03% this compound cream was listed after 0.1% dexamethasone cream and several others. nih.gov | Animal (rat) bioassay |
Novel Therapeutic Applications and Exploratory Research
While this compound is well-established for topical treatment of inflammatory dermatoses, ongoing research is exploring the broader potential of potent corticosteroids in other complex diseases. These investigations leverage the powerful anti-inflammatory and immunosuppressive properties of glucocorticoids to modulate disease processes in oncology and systemic inflammatory conditions.
Potential in Oncology Research (e.g., Tumor Microenvironment Modulation via Inflammation Suppression)
The role of corticosteroids in oncology is multifaceted. While this compound itself is not a primary cancer-directed therapy, its potent anti-inflammatory action is relevant to an emerging area of cancer research: the tumor microenvironment (TME) cancer.gov. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and signaling molecules that plays a critical role in tumor growth, progression, and metastasis mdpi.comfrontiersin.org.
Chronic inflammation is a key feature of the TME, often creating a pro-tumorigenic state mdpi.com. Corticosteroids like Flumethasone can suppress this inflammation, presenting a potential strategy for modulating the TME. Research indicates that modulating the TME can enhance the efficacy of conventional treatments like chemoradiotherapy nih.gov. The primary mechanisms by which potent glucocorticoids could influence the TME include:
Inhibition of Pro-inflammatory Cytokines: They can suppress the production of cytokines like TNF-α and IL-6, which are involved in promoting cancer cell proliferation and survival oup.com.
Suppression of Angiogenesis: By reducing inflammatory signals, corticosteroids may inhibit the formation of new blood vessels that supply tumors with nutrients mdpi.commdpi.com.
Modulation of Immune Cell Infiltration: Glucocorticoids can alter the trafficking and function of immune cells within the tumor. This can be a double-edged sword, as they suppress both anti-tumor immune cells (like cytotoxic T-lymphocytes) and pro-tumor inflammatory cells (like certain macrophages) mdpi.com.
The challenge lies in harnessing the anti-inflammatory effects to create an anti-tumor environment without compromising the body's natural immune surveillance against cancer. Current research focuses on understanding how to best utilize the immunomodulatory effects of therapies to improve cancer outcomes frontiersin.org. Physical stimulation methods are also being explored to modulate the TME and enhance other cancer therapies news-medical.net. While direct studies on this compound in this area are not prominent, the principles derived from glucocorticoid research provide a framework for future investigation.
Investigation in Systemic Inflammatory Conditions
The potent anti-inflammatory effects of corticosteroids make them a cornerstone in managing systemic inflammatory and autoimmune diseases nih.gov. Although this compound is primarily used topically, the mechanisms it employs are relevant to systemic conditions. Research into other corticosteroids, such as fluticasone (B1203827) and prednisone, has shown they can effectively reduce systemic markers of inflammation, like C-reactive protein (CRP), in conditions such as chronic obstructive pulmonary disease (COPD) nih.gov.
This systemic anti-inflammatory action is mediated by the glucocorticoid receptor (GR), which, upon activation, regulates the expression of a wide array of genes involved in the inflammatory cascade drugbank.comwikipedia.org. Exploratory research continues to investigate how different glucocorticoids can be optimized for systemic diseases to maximize efficacy while minimizing the well-known side effects associated with long-term use nih.gov. The high potency of difluorinated corticosteroids like Flumethasone suggests a strong potential for systemic anti-inflammatory activity, warranting further investigation into novel delivery systems or formulations that could harness this power for systemic diseases.
Development of Selective Glucocorticoid Receptor Modulators (SEGRAMs)
A significant challenge in glucocorticoid therapy is the wide range of adverse effects, especially with long-term or high-dose use nih.govnih.gov. This has driven the development of a new class of drugs known as Selective Glucocorticoid Receptor Modulators (SEGRAMs), also referred to as Selective Glucocorticoid Receptor Agonists (SEGRAs) discovery.csiro.auwikipedia.org. The central goal of SEGRAM development is to dissociate the desired anti-inflammatory effects of glucocorticoids from their undesirable metabolic and other side effects nih.govnih.govoup.com.
Strategies for Dissociation of Therapeutic Effects vs. Adverse Effects
The leading strategy in developing SEGRAMs is based on the differential mechanisms of glucocorticoid receptor (GR) action: transactivation and transrepression nih.gov.
Transrepression: The activated GR complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their function. This process is believed to mediate the majority of the anti-inflammatory effects of glucocorticoids oup.comresearchgate.net.
Transactivation: The GR complex directly binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), activating the transcription of target genes. This mechanism is thought to be responsible for many of the metabolic and endocrine side effects researchgate.netrsc.org.
SEGRAMs are designed to preferentially induce transrepression while having minimal transactivation activity nih.govnih.gov. This "dissociation" is the key therapeutic strategy. While this concept has been a powerful driver for drug discovery, it is now understood that the distinction is not absolute, and some anti-inflammatory effects may also involve transactivation discovery.csiro.aursc.org. Nevertheless, altering the balance between these two pathways remains a valid and promising strategy, as evidenced by the development of novel GR modulators nih.gov.
| Mechanism | Associated Primary Outcome | Therapeutic Goal of SEGRAMs |
|---|---|---|
| Transrepression | Anti-inflammatory Effects (e.g., suppression of NF-κB) | Maximize this pathway |
| Transactivation | Metabolic Side Effects (e.g., hyperglycemia, osteoporosis) | Minimize this pathway |
Non-steroidal Approaches for Glucocorticoid Receptor Modulation
Historically, glucocorticoids are steroidal compounds. However, much of the recent research in the SEGRAM field has focused on developing non-steroidal molecules that can modulate the GR discovery.csiro.aunih.gov. These non-steroidal SEGRAMs offer several potential advantages, including different pharmacokinetic profiles and the possibility of avoiding side effects associated with the steroid structure itself wikipedia.org.
Numerous non-steroidal scaffolds have been investigated, with some compounds progressing to preclinical and clinical development nih.govnih.gov. These molecules are designed to bind to the GR and induce a specific conformational change that favors the transrepression pathway over transactivation researchgate.net. Research has demonstrated that non-steroidal SEGRAMs can retain potent anti-inflammatory activity in preclinical models with a reduced burden of side effects on glucose and bone metabolism nih.gov. The development of orally available, non-steroidal GR modulators represents a significant step toward safer anti-inflammatory therapies nih.govresearchgate.net.
Mechanisms of Resistance to Corticosteroid Therapy and Strategies for Overcoming Limitations
A significant clinical challenge is the phenomenon of glucocorticoid resistance, where patients fail to respond adequately to corticosteroid therapy oup.comnih.gov. This is particularly problematic in severe inflammatory diseases like asthma, COPD, and inflammatory bowel disease nih.govbioscientifica.com. Resistance can be congenital or acquired as a result of the underlying disease or prolonged treatment bioscientifica.com.
The molecular mechanisms underlying corticosteroid resistance are complex and multifactorial. Key identified mechanisms include:
Alterations in the Glucocorticoid Receptor (GR): This can involve reduced expression of the active GRα isoform, increased expression of the dominant-negative GRβ isoform, or mutations in the GR gene nih.govresearchgate.netnih.govfrontiersin.org.
Impaired GR Nuclear Translocation: The activated GR may fail to move from the cytoplasm to the nucleus, preventing it from regulating target genes nih.gov.
Increased Inflammatory Signaling: Abnormally high activity of pro-inflammatory transcription factors like NF-κB and AP-1 can overwhelm the repressive capacity of the GR oup.comresearchgate.netbioscientifica.com.
Post-Translational Modifications: Phosphorylation of the GR by kinases such as p38 MAPK and JNK can reduce its activity nih.gov.
Reduced Histone Deacetylase 2 (HDAC2) Activity: HDAC2 is crucial for the GR-mediated suppression of inflammatory genes, and its function can be impaired by oxidative stress nih.govnih.gov.
| Mechanism Category | Specific Example | Consequence |
|---|---|---|
| Receptor Level | Increased GRβ to GRα ratio | Inhibition of active GRα signaling nih.gov |
| Signaling Pathway | Hyperactivation of NF-κB or AP-1 | Overwhelms GR's transrepressive capacity oup.combioscientifica.com |
| Enzymatic Activity | Reduced HDAC2 expression/activity | Failure to switch off inflammatory genes nih.gov |
| Pharmacokinetics | Increased drug efflux from cells (e.g., via P-glycoprotein) | Reduced intracellular glucocorticoid concentration bioscientifica.com |
Strategies to overcome these limitations are an active area of research. Approaches include optimizing dosing schedules, using continuous infusion protocols, and developing adjunctive therapies that can restore glucocorticoid sensitivity researchgate.netnih.gov. For instance, drugs that increase HDAC2 expression (like theophylline) or inhibit pathways that cause resistance (like PI3Kδ inhibitors) have shown promise in reversing corticosteroid resistance nih.gov. Furthermore, repurposing existing drugs that can circumvent resistance mechanisms is being explored as a viable strategy nih.gov.
Q & A
Q. How can 2D ¹H–¹⁹F HOESY NMR improve structural analysis of FP and its derivatives?
- Methodological Answer : HOESY NMR measures internuclear distances between fluorine and hydrogen atoms, critical for confirming esterification sites. Apply PANIC correction to reduce measurement errors. For FP, this reduces the mean absolute deviation (MAD) from 4.17% to 3.87% and standard deviation (StDev) from 5.13% to 5.69% .
- Example Data :
| Compound | MAD (%) (Uncorrected) | MAD (%) (Corrected) |
|---|---|---|
| This compound | 4.17 | 3.87 |
Q. What experimental designs are optimal for studying FP's synergy with antimicrobial agents in dermatological models?
- Methodological Answer : Use a factorial design to test FP combined with clioquinol (antifungal) or gentamicin (antibacterial). Key parameters:
- Dose-response curves: FP (0.1–1% w/w) with fixed antimicrobial concentrations.
- Outcome metrics: Anti-inflammatory efficacy (e.g., vasoconstriction assays) and microbial load reduction.
- Controls: FP or antimicrobial alone, vehicle, and positive controls (e.g., betamethasone dipropionate). Reference clinical trial data showing FP-clioquinol combinations achieving >80% symptom resolution in 28 days .
Q. How can researchers address batch-to-batch variability in FP synthesis?
- Methodological Answer : Optimize the esterification step (FP is a 21-pivalate ester of Flumethasone) by:
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to detect residual pivalic acid.
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate FP with ≥99.5% purity. Validate using mass spectrometry and elemental analysis .
Q. What statistical approaches resolve contradictions in FP's potency across studies?
- Methodological Answer : Apply meta-analysis with subgroup stratification by:
- Formulation type: Ointments vs. creams (vehicle effects).
- Species differences: Human vs. veterinary models (e.g., porcine conceptus studies).
- Dose normalization: Adjust for molar concentration discrepancies. Use random-effects models to account for heterogeneity, and sensitivity analyses to exclude outlier datasets .
Reproducibility and Documentation
Q. How should researchers document FP-related methods to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Detail synthesis steps, purification criteria, and characterization data (e.g., NMR shifts, HPLC gradients).
- Supporting Information : Include raw spectra, chromatograms, and statistical code. Reference ICH guidelines for method validation parameters (e.g., LOD, LOQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
